2-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
2-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a nitro group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of carboxylic acids with amidoximes using uronium activation methods.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group into the aromatic ring.
Sulfonamide formation: The sulfonamide group can be introduced by reacting the appropriate amine with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The oxadiazole ring can undergo various cyclization reactions to form other heterocyclic compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Amines: From the reduction of the nitro group.
Substituted aromatics: From electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
2-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antiviral, and anticancer activities.
Material Science: The compound’s unique structure makes it suitable for use in the development of high-energy materials and advanced polymers.
Industrial Chemistry: It can be used as a precursor for the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It can intercalate into DNA, disrupting its structure and function.
Signal Transduction Pathways: The compound can modulate various cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Sulfonamides: Compounds with the sulfonamide group exhibit similar biological activities.
Nitroaromatics: These compounds share the nitro group and undergo similar chemical reactions.
Uniqueness
2-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-13(2)21(28(25,26)16-11-7-6-10-15(16)22(23)24)12-17-19-18(20-27-17)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBXLXJBMXBAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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